molecular formula C15H12FN3O3 B7445511 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one

3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one

Cat. No.: B7445511
M. Wt: 301.27 g/mol
InChI Key: QGBLASDJZYSJHC-UHFFFAOYSA-N
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Description

3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a fluoro-nitrophenyl group and a phenyl group attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-lactam intermediates.

    Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced via a nucleophilic substitution reaction using 2-fluoro-4-nitroaniline as a starting material.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The fluoro-nitrophenyl group can participate in various biochemical interactions, while the azetidinone ring can act as a reactive site for binding to enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate: A related compound with similar structural features but different functional groups.

    3-Fluoro-4-nitrophenol: Another compound with a fluoro-nitrophenyl group but lacking the azetidinone ring.

Uniqueness

3-[(2-Fluoro-4-nitrophenyl)amino]-1-phenylazetidin-2-one is unique due to the combination of the azetidinone ring and the fluoro-nitrophenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-fluoro-4-nitroanilino)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3/c16-12-8-11(19(21)22)6-7-13(12)17-14-9-18(15(14)20)10-4-2-1-3-5-10/h1-8,14,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBLASDJZYSJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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